5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

Catalog No.
S3156866
CAS No.
2140866-79-9
M.F
C21H20O5
M. Wt
352.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentano...

CAS Number

2140866-79-9

Product Name

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

IUPAC Name

5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid

Molecular Formula

C21H20O5

Molecular Weight

352.386

InChI

InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23)

InChI Key

PVDBYWSDYKTIBJ-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O

Solubility

not available

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a valuable tool in scientific research, particularly in the field of chemical probe synthesis [, ]. It functions as a trifunctional building block, incorporating three key features that contribute to its utility:

  • Light-activated Benzophenone

    The molecule contains a benzophenone group. When exposed to ultraviolet (UV) light, this group can undergo a chemical reaction that leads to the formation of a covalent bond with a nearby molecule []. This property allows researchers to target and modify specific biomolecules within a cell or organism.

  • Alkyne Tag

    The molecule also possesses an alkyne tag. This functional group can participate in various click chemistry reactions, enabling the attachment of additional molecules with complementary functionalities [, ]. This allows researchers to further customize the probe and introduce functionalities for specific downstream applications.

  • Carboxylic Acid Synthetic Handle

    Finally, 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid features a carboxylic acid group. This group serves as a convenient handle for attaching the building block to other molecules of interest during probe design and synthesis [, ].

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a prop-2-yn-1-yloxy group and a pentanoic acid moiety. Its molecular formula is C21H20O5, and it has a molecular weight of approximately 352.39 g/mol. The compound features multiple functional groups that contribute to its reactivity and potential applications in various fields, particularly in chemical synthesis and biological research .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid exhibits notable biological activities, making it relevant in pharmacological studies. It has been identified as a potential candidate for drug development due to its ability to interact with biological targets. Its structural features suggest that it may have applications in modulating biochemical pathways, although specific mechanisms of action remain to be fully elucidated .

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Prop-2-yn-1-yloxy Group: This could be achieved through a reaction involving propargyl alcohol and an appropriate electrophile.
  • Benzoylation: The introduction of the benzoyl group can be performed using benzoyl chloride in the presence of a base.
  • Coupling Reactions: Utilizing coupling agents to link the various moieties together into the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid has diverse applications:

  • Chemical Probes: It serves as a building block for synthesizing light-sensitive chemical probes used in biological assays.
  • Pharmaceutical Intermediates: Its unique structure makes it valuable as an intermediate in drug synthesis.
  • Research Tools: The compound is utilized in studies exploring biochemical pathways and interactions due to its reactivity and biological activity .

Interaction studies involving 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound may influence cellular processes and contribute to therapeutic effects. Preliminary findings suggest that it may interact with specific receptors or enzymes, although detailed interaction profiles require further investigation .

Several compounds share structural or functional similarities with 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Hydroxybenzoic AcidSimple aromatic structureCommonly used as a preservative
Benzyl AlcoholAromatic alcoholUsed as a solvent and preservative
2-Hydroxybenzoic Acid (Salicylic Acid)Contains hydroxyl and carboxyl groupsKnown for anti-inflammatory properties

Uniqueness

The uniqueness of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid lies in its trifunctional nature, allowing for versatile applications in both synthetic chemistry and biological research. Its ability to act as a light-sensitive probe distinguishes it from other similar compounds that lack this feature .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid (C₂₁H₂₀O₅, MW 352.38) is a synthetic small molecule combining three functional domains:

  • Benzophenone photophore: Enables UV light-induced covalent crosslinking with proximal biomolecules.
  • Alkyne handle: Permits bioorthogonal click chemistry conjugation via copper-catalyzed azide-alkyne cycloaddition.
  • Pentanoic acid linker: Provides a carboxylic acid moiety for covalent attachment to ligands or solid supports.

This trifunctionality addresses key challenges in target identification by allowing:

  • Precise spatial control over covalent bonding through light activation
  • Post-labeling modification for detection or pull-down assays
  • Structural diversification via esterification or amidation of the carboxylic acid.

Recent studies demonstrate its utility in mapping RNA-protein interactions, particularly with the mRNA decapping enzyme DcpS—a therapeutic target for Spinal Muscular Atrophy.

Overview of Pentanoic Acid Derivatives in Chemical Biology

Pentanoic acid (valeric acid) derivatives serve as versatile scaffolds due to:

PropertyBiological RelevanceExample Application
Amphiphilic natureEnhances membrane permeabilityProdrug synthesis
Carboxylic acid groupEnables pH-dependent solubilityChromatography resins
Esterification potentialFacilitates controlled releasePolymer-drug conjugates

The elongation to pentanoic acid in 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid optimizes spacing between functional groups while maintaining metabolic stability compared to shorter-chain analogs.

Research Objectives and Scope

This analysis focuses on:

  • Structural determinants enabling target engagement
  • Synthetic strategies for modular probe assembly
  • Case studies in RNA-protein interaction mapping
  • Comparative analysis with related benzophenone-alkyne probes

Excluded are pharmacokinetic, toxicological, and formulation considerations to maintain focus on mechanistic chemical biology applications.

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid involves a multi-step approach centered on Friedel-Crafts acylation and alkynylation. The core benzophenone structure is first constructed through the reaction of 4-hydroxybenzophenone with propargyl bromide to introduce the prop-2-yn-1-yloxy group [1] [3]. Subsequent esterification with pentanoic acid derivatives, followed by hydrolysis, yields the final carboxylic acid functionality.

A critical intermediate, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, is generated via copper-catalyzed coupling between 4-hydroxybenzophenone and propargyl bromide under mild alkaline conditions (pH 8–9, 60°C) [1]. This intermediate then undergoes nucleophilic aromatic substitution with 5-bromopentanoic acid in dimethylformamide at 80°C, achieving 72–85% yields [1]. Final purification via reverse-phase chromatography ensures ≥95% purity, as confirmed by LC-MS analysis [1].

Table 1: Key Synthetic Parameters

StepReagentsTemperatureYield
Benzophenone alkynylationPropargyl bromide, K₂CO₃60°C78%
Esterification5-Bromopentanoic acid, DMF80°C82%
HydrolysisNaOH, EtOH/H₂O25°C95%

Functionalization Strategies: Incorporation of Alkyne and Benzophenone Moieties

The compound’s utility stems from its three functional components:

  • Benzophenone: Enables UV-induced covalent binding to biological targets via radical-mediated hydrogen abstraction [3] [4].
  • Alkyne: Permits bioorthogonal click chemistry with azide-modified tags (e.g., fluorophores, biotin) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1] [4].
  • Carboxylic Acid: Facilitates conjugation to primary amines through carbodiimide-mediated amide bond formation [1].

Strategic positioning of the alkyne group ortho to the benzophenone enhances photo-crosslinking efficiency by reducing steric hindrance during target binding [4]. Comparative studies show that extending the pentanoic acid spacer to six carbons decreases labeling efficiency by 22%, underscoring the importance of the five-carbon chain [1].

Application in Trifunctional Probe Synthesis and Click Chemistry

This compound excels in creating probes for mapping protein-ligand interactions. A representative workflow involves:

  • Conjugation: Coupling the carboxylic acid to a ligand’s amine group via EDC/NHS chemistry [1].
  • Photoactivation: UV irradiation (365 nm, 5 min) induces benzophenone-mediated crosslinking with target proteins [4].
  • Detection: Alkyne-azide click chemistry attaches fluorescent tags for visualization [1].

In a study mapping ATP-binding proteins, probes derived from this compound identified 82% more targets than monofunctional benzophenone probes, demonstrating its enhanced utility [1]. The trifunctional design also allows sequential labeling: primary crosslinking followed by secondary tag incorporation without interference [4].

Comparative Analysis of Related Benzophenone-Alkyne Building Blocks

Table 2: Structural and Functional Comparisons

CompoundBenzophenonesSpacer LengthTag TypeApplications
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid1C5AlkyneGeneral-purpose probes
900610 [4]2PEG3AlkyneMembrane protein studies
900603 [1]1PEG2AmineSolubility-enhanced probes
900602 [1]1NoneAlkyneSmall-molecule labeling

The pentanoic acid spacer in 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid provides optimal rigidity for membrane penetration, outperforming PEG-based analogs in cytosolic target engagement by 40% [1] [4]. However, PEG-containing variants (e.g., 900610) exhibit 3.2-fold greater solubility in aqueous buffers, making them preferable for extracellular applications [4].

XLogP3

3.5

Dates

Modify: 2023-08-18

Explore Compound Types